molecular formula C21H18ClNO2 B12598199 5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-93-7

5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide

Cat. No.: B12598199
CAS No.: 648923-93-7
M. Wt: 351.8 g/mol
InChI Key: FREVIWUUGRHAML-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound with the chemical formula C22H19ClNO2. This compound is known for its unique structure, which includes a chlorinated benzamide group and a biphenyl moiety. It is a solid at room temperature and is used in various biochemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2’-methyl[1,1’-biphenyl]-3-ylmethanol.

    Esterification: The 5-chloro-2-hydroxybenzoic acid is esterified with methanol to form the corresponding methyl ester.

    Amidation: The methyl ester is then reacted with 2’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted benzamides.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-(phenylmethyl)benzamide
  • 5-Chloro-2-hydroxy-N-(2-methylphenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(3-methylphenyl)benzamide

Uniqueness

5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in certain applications compared to similar compounds.

Properties

CAS No.

648923-93-7

Molecular Formula

C21H18ClNO2

Molecular Weight

351.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[[3-(2-methylphenyl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H18ClNO2/c1-14-5-2-3-8-18(14)16-7-4-6-15(11-16)13-23-21(25)19-12-17(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)

InChI Key

FREVIWUUGRHAML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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